molecular formula C15H18N4O2 B2472369 1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-phenoxyethanone CAS No. 2034319-96-3

1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-phenoxyethanone

Cat. No.: B2472369
CAS No.: 2034319-96-3
M. Wt: 286.335
InChI Key: ZWNBJGGYDFTIEK-UHFFFAOYSA-N
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Description

1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-phenoxyethanone is a synthetic organic compound that features a triazole ring, a piperidine ring, and a phenoxyethanone moiety

Preparation Methods

The synthesis of 1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-phenoxyethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-phenoxyethanone can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium, copper), and specific temperature and pressure settings.

Scientific Research Applications

1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-phenoxyethanone has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-phenoxyethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with target proteins, while the piperidine and phenoxyethanone moieties contribute to the compound’s overall binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-phenoxyethanone can be compared with other similar compounds, such as:

    1-(4-(1H-1,2,4-triazol-1-yl)piperidin-1-yl)-2-phenoxyethanone: This compound features a 1,2,4-triazole ring instead of a 1,2,3-triazole ring, which can affect its binding properties and reactivity.

    1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-phenylpropanone: The phenoxyethanone moiety is replaced with a phenylpropanone group, leading to differences in chemical and biological properties.

Properties

IUPAC Name

2-phenoxy-1-[4-(triazol-2-yl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c20-15(12-21-14-4-2-1-3-5-14)18-10-6-13(7-11-18)19-16-8-9-17-19/h1-5,8-9,13H,6-7,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWNBJGGYDFTIEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2N=CC=N2)C(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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